molecular formula C7H12O2 B049485 Prenyl acetate CAS No. 1191-16-8

Prenyl acetate

Cat. No. B049485
CAS RN: 1191-16-8
M. Wt: 128.17 g/mol
InChI Key: XXIKYCPRDXIMQM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of prenyl acetate involves several methods, including the use of precursors like the acetate of (Z)-4-chloro-2-methyl-2-buten-1-ol, which is a precursor to the (Z)-hydroxy prenyl synthon. This method highlights the stereoselective Wittig synthesis approach (Cereda et al., 1982). Additionally, the enolate of prenal prepared from corresponding silyl enol ether or enol acetate leads to γ-regiospecific reactions with polyunsaturated aldehydes, facilitating the introduction of the isoprenyl skeleton and enabling the synthesis of compounds like retinal (Duhamel et al., 2010).

Molecular Structure Analysis

The molecular structure of prenyl acetate and related compounds often involves prenylation, a lipid modification that adds prenyl groups to molecules, affecting their interactions and functionality. For instance, the study on prenylated acetophenone dimers from Acronychia trifoliolata elucidates the complex structures these molecules can form, including unique rings and dimers, highlighting the intricate nature of prenyl acetate's molecular architecture (Miyake et al., 2019).

Chemical Reactions and Properties

Prenyl acetate undergoes various chemical reactions, including prenylation-cyclisation reactions which can lead to the formation of complex structures like 1,3,3-trimethyl-4-(3 methyl-2-buten-1-yl) 2-acetoxymethyl-1-cyclohexanol, showcasing its versatility in forming new chemical entities (Julia & Schmitz, 1986).

Physical Properties Analysis

The physical properties of prenyl acetate, such as boiling point, melting point, and solubility, are crucial for its application in various fields. However, specific studies detailing these properties were not identified in the search, suggesting a gap in the literature that could be filled by future research.

Chemical Properties Analysis

Prenyl acetate's chemical properties, including reactivity with other chemical substances and stability under different conditions, play a significant role in its applications. For instance, the selective cleavage of prenyl esters catalyzed by CeCl3·7H2O-NaI showcases specific reactions prenyl acetate can undergo, highlighting its chemical behavior and potential for further functionalization (Yadav et al., 2002).

Scientific Research Applications

1. Protein Prenylation

  • Application Summary: Prenylation is a universal covalent post-translational modification found in all eukaryotic cells, comprising attachment of either a farnesyl or a geranylgeranyl isoprenoid . Prenyl group is important for protein-protein binding through specialized prenyl-binding domains .
  • Methods of Application: These post-translational modifications are most often catalyzed by either protein farnesyl transferase (FTase) or protein geranyl geranyl transferase-I (GGTase-I). These enzymes typically recognize a CaaX motif, where “C” is the cysteine to be prenylated and the remainder of the motif leads to recognition by FTase and/or GGTase-I .
  • Results or Outcomes: Many prenylated compounds have been identified as active components in medicinal plants with biological activities, such as anti-cancer, anti-spasmodic, anti-bacterial, anti-fungal, anti-inflammatory, and anti-androgen activity .

2. Prenyl Acetate in Fragrance and Flavor

  • Application Summary: Prenyl Acetate provides fruity, fresh, green nuances. It is considerably milder than iso-Amyl Acetate and lasts longer .
  • Methods of Application: Prenyl Acetate is used in flavor compounds for any fruity composition .
  • Results or Outcomes: It is widely used in the fragrance and flavor industry due to its lasting fruity and fresh nuances .

3. Prenylation Reactions

  • Application Summary: Prenylation reactions are applied on azoles, anilines, thioles, indole, α-carbonyl bromides, and aryl bromide . These reactions are important in the synthesis of various natural products and pharmaceuticals .
  • Methods of Application: The prenylation reaction involves the addition of a prenyl group to a substrate, typically using a prenylating agent .
  • Results or Outcomes: There are several drugs that are obtained from prenylation .

4. Formation of Prenyl Alcohol

  • Application Summary: Formation of prenyl alcohol is one of the applications of Prenyl acetate .
  • Methods of Application: Prenyl acetate is saponified using Sodium hydroxide or Sodium carbonate in the presence of aqueous methanol to yield prenyl alcohol .
  • Results or Outcomes: Prenyl alcohol is a useful intermediate in organic synthesis .

5. Use in Cosmetics

  • Application Summary: Prenyl acetate is often used in cosmetics to add fragrance .
  • Methods of Application: It is added to cosmetic products during the manufacturing process .
  • Results or Outcomes: It provides a pleasant smell that can be described as fruity, fresh, or like lavender .

6. Enhancing Protein Binding and Membrane Permeability

  • Application Summary: Prenyl acetate is used as a prenyl side chain in reactions to enhance the protein binding and membrane permeability of compounds .
  • Methods of Application: Prenyl alcohol, prenyl ester, prenyl acetate, prenyl bromide, prenyl benzaldehyde and prenyl sulfate are used as prenyl side chains in the reaction .
  • Results or Outcomes: The use of prenyl acetate as a prenyl side chain in reactions has been found to enhance the protein binding and membrane permeability of compounds .

7. Prenyltransferases in Primary and Secondary Metabolism

  • Application Summary: Prenyltransferases catalyze the transfer reactions of prenyl moieties from different prenyl donors to various aliphatic or aromatic acceptors of both low and high molecular substances including proteins .
  • Methods of Application: Prenyltransferases use prenyl donors such as dimethylallyl (DMAPP with a branched C5-chain), geranyl (GPP, C10), farnesyl (FPP, C15), or geranylgeranyl (GGPP, C20) diphosphate .
  • Results or Outcomes: The prenylation reactions can take place in regular manner (regular prenylation) by connection of the prenyl moieties via their C-1 to an acceptor or reverse manner (reverse prenylation) via their C-3 atoms .

Safety And Hazards

Prenyl Acetate is a flammable liquid and vapour . It is harmful to aquatic life . It is recommended to keep away from heat, hot surfaces, sparks, open flames and other ignition sources . It is also recommended to use explosion-proof electrical, ventilating and lighting equipment .

Future Directions

Prenylated compounds are of particular interest as lead compounds for producing drugs and functional foods due to their beneficial effects on diseases . More comprehensive molecular investigations are required to establish their anticancer potential . Further studies are needed to elucidate prenylated xanthones’ pharmacokinetics and toxicity profiles to continue their progression through the drug development pipeline .

properties

IUPAC Name

3-methylbut-2-enyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-6(2)4-5-9-7(3)8/h4H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIKYCPRDXIMQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047128
Record name 3,3-Dimethylallyl acetate
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Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Liquid, Other Solid; Liquid, Liquid, Colourless liquid; Natural green apple banana aroma
Record name 2-Buten-1-ol, 3-methyl-, 1-acetate
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Record name Isopentenyl acetate
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Prenyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1805/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

151.00 to 152.00 °C. @ 752.00 mm Hg
Record name Isopentenyl acetate
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Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name Prenyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.911-0.922
Record name Prenyl acetate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Prenyl acetate

CAS RN

1191-16-8
Record name Prenyl acetate
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Record name Prenyl acetate
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Record name 2-Buten-1-ol, 3-methyl-, 1-acetate
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Record name 3,3-Dimethylallyl acetate
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Record name 3-methyl-2-butenyl acetate
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Record name PRENYL ACETATE
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Record name Isopentenyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029314
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Although the addition of acetic acid to isoprene in the presence of a catalytic amount of phosphoric acid will occur slowly at room temperature to yield prenyl acetate (systematically named as 3-methyl-2-buten-1-yl acetate), gentle heating of the reaction mixture in a pressure vessel at temperatures of approximately 40° C. to 100° C. is preferred if one wishes to conduct the process in several hours.
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Synthesis routes and methods II

Procedure details

A mixture of 3-methyl-3-hydroxybut-1-ene (32 g.), acetic acid (150 ml.) and boric acid (30 g.) was stirred at 105° for 4 hours. The cooled reaction mixture was diluted with water, neutralised with solid sodium carbonate and extracted with ether (3 × 50 ml.) The combined ethereal extracts were brine washed, dried and the solvent removed giving a pale yellow oil (30 g.) Distillation gave 3,3-dimethylallyl acetate as a colourless oil (22 g.) b.p. 44°-45°/14 mm Hg.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
392
Citations
O Lefebvre, T Brigaud, C Portella - The Journal of Organic …, 2001 - ACS Publications
… triflate (catalytic) as the activator and prenyl acetate as the prenyl donor. The application of … TMSOTf activation, but the excess of prenyl acetate proved to be difficult to separate from …
Number of citations: 31 pubs.acs.org
H Nagano, E Nakanishi, S Takajo, M Sakuma, K Kudo - Tetrahedron, 1999 - Elsevier
The 6-(poly)prenyl-substituted polyprenols 7, 9, 11, and 13 were synthesized: (1) 7 from 2-geranyl-farnesal and methyl 4-bromo-3-methyl-2-butenoate, (2) 9 from 2-prenyl-geranyl …
Number of citations: 12 www.sciencedirect.com
S Bail, G Buchbauer, L Jirovetz, Z Denkova… - Journal of Essential …, 2009 - Taylor & Francis
… compounds such as isobutyl angelate, isobutyl isobutyrate, methyl 2-methylbutyrate, 2-methylbutyl angelate, 2-methylbutyl 2-methylbutyrate, 2-methylbutyl acetate and prenyl acetate. …
Number of citations: 42 www.tandfonline.com
AG Griesbeck, S Bondock - Journal of the American Chemical …, 2001 - ACS Publications
… the presence of prenol (1) and prenyl acetate (2), respectively. Additionally, … prenyl acetate. Benzaldehyde gave exclusively (>97:3) the cis-diasteroisomer 3d from 1, with prenyl acetate …
Number of citations: 55 pubs.acs.org
RM Barr, FW Hemming - Biochemical Journal, 1972 - portlandpress.com
… The prenyl acetate fraction was subjected to preparative tlc … The prenyl acetate was located after spraying the … The prenyl acetate was extracted from the Kieselgel G with diethyl ether …
Number of citations: 44 portlandpress.com
Y Du, A Zhou, J Chen - Pest Management Science, 2021 - Wiley Online Library
… prenyl acetate and 3-methyl-3-butenyl acetate. Compared to isopentyl acetate, both prenyl acetate … Both prenyl acetate and 3-methyl-3-butenyl acetate elicited significantly greater EAG …
Number of citations: 7 onlinelibrary.wiley.com
K Takabe, T Katagiri, J Tanaka - Tetrahedron Letters, 1971 - Elsevier
… -2-butenyl halide81 ') and prenyl acetate 2) were dimeriaed to the lavandulyl compounde, the 4… similar products were obtained when prenyl chloride nab ueed in plaoe of prenyl acetate. …
Number of citations: 4 www.sciencedirect.com
F Yang, AJ Russell - Biotechnology and bioengineering, 1995 - Wiley Online Library
… For AOT at W, = 10 we have estimated the diffusion rate constant for prenyl acetate using Fick's diffusion law, and, by considering a bilayer system consisting of surfactant and an …
Number of citations: 73 onlinelibrary.wiley.com
L Ye, C Yang, W Li, J Hao, M Sun, J Zhang, Z Zhang - Food Chemistry, 2017 - Elsevier
… NM2 and HN3 were characterized by high concentrations of α-farnesene, trans-2-hexenyl acetate, and prenyl acetate. SX11 and SX14 were characterized by a high content of hexyl …
Number of citations: 61 www.sciencedirect.com
Y Du, A Zhou, J Chen - Journal of Pest Science, 2021 - Springer
… Further EAG analysis showed that prenyl acetate (PA) and benzyl acetate (BA) were key compounds responsible for high EAG amplitude in male alates. In addition, ylang ylang oil, PA …
Number of citations: 9 link.springer.com

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